molecular formula C14H19NO B12676053 Cyclopentanecarboxamide, N,N-dimethyl-1-phenyl- CAS No. 101932-00-7

Cyclopentanecarboxamide, N,N-dimethyl-1-phenyl-

Cat. No.: B12676053
CAS No.: 101932-00-7
M. Wt: 217.31 g/mol
InChI Key: PUAPQMGDNJNOLF-UHFFFAOYSA-N
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Description

Cyclopentanecarboxamide, N,N-dimethyl-1-phenyl- is an organic compound with the molecular formula C14H19NO It is a derivative of cyclopentanecarboxamide, where the amide nitrogen is substituted with two methyl groups and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopentanecarboxamide, N,N-dimethyl-1-phenyl- typically involves the reaction of cyclopentanecarboxylic acid with N,N-dimethylamine and phenylmagnesium bromide (Grignard reagent). The reaction proceeds through the formation of an intermediate, which is then converted to the desired product under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of Cyclopentanecarboxamide, N,N-dimethyl-1-phenyl- may involve the use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH. The process ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Cyclopentanecarboxamide, N,N-dimethyl-1-phenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products

The major products formed from these reactions include various substituted cyclopentanecarboxamides, phenyl derivatives, and amine or alcohol derivatives, depending on the reaction conditions and reagents used.

Scientific Research Applications

Cyclopentanecarboxamide, N,N-dimethyl-1-phenyl- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which Cyclopentanecarboxamide, N,N-dimethyl-1-phenyl- exerts its effects involves interactions with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentanecarboxamide, N,N-dimethyl-: A similar compound without the phenyl group.

    Cyclopentanecarboxamide, N,N-diethyl-1-phenyl-: A derivative with ethyl groups instead of methyl groups.

    Cyclopentanecarboxamide, N,N-dimethyl-2-phenyl-: A positional isomer with the phenyl group at a different position.

Uniqueness

Cyclopentanecarboxamide, N,N-dimethyl-1-phenyl- is unique due to the presence of both the cyclopentane ring and the phenyl group, which confer specific chemical and biological properties. Its structure allows for diverse chemical modifications and applications, making it a valuable compound in various fields of research and industry.

Properties

CAS No.

101932-00-7

Molecular Formula

C14H19NO

Molecular Weight

217.31 g/mol

IUPAC Name

N,N-dimethyl-1-phenylcyclopentane-1-carboxamide

InChI

InChI=1S/C14H19NO/c1-15(2)13(16)14(10-6-7-11-14)12-8-4-3-5-9-12/h3-5,8-9H,6-7,10-11H2,1-2H3

InChI Key

PUAPQMGDNJNOLF-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1(CCCC1)C2=CC=CC=C2

Origin of Product

United States

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